N'-[(E)-(2,4-dihydroxyphenyl)methylidene]-2-(9-oxoacridin-10(9H)-yl)acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-[(E)-(2,4-DIHYDROXYPHENYL)METHYLIDENE]-2-(9-OXO-9,10-DIHYDROACRIDIN-10-YL)ACETOHYDRAZIDE is a complex organic compound that belongs to the class of Schiff base hydrazones. These compounds are known for their ability to form stable complexes with transition metal ions, making them valuable in various fields of chemistry and biochemistry .
Preparation Methods
The synthesis of N’-[(E)-(2,4-DIHYDROXYPHENYL)METHYLIDENE]-2-(9-OXO-9,10-DIHYDROACRIDIN-10-YL)ACETOHYDRAZIDE typically involves the condensation reaction between 2,4-dihydroxybenzaldehyde and 9-oxo-9,10-dihydroacridine-10-carbohydrazide. The reaction is usually carried out in an ethanol solution under reflux conditions . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.
Chemical Reactions Analysis
N’-[(E)-(2,4-DIHYDROXYPHENYL)METHYLIDENE]-2-(9-OXO-9,10-DIHYDROACRIDIN-10-YL)ACETOHYDRAZIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced hydrazones.
Scientific Research Applications
N’-[(E)-(2,4-DIHYDROXYPHENYL)METHYLIDENE]-2-(9-OXO-9,10-DIHYDROACRIDIN-10-YL)ACETOHYDRAZIDE has several scientific research applications:
Mechanism of Action
The mechanism of action of N’-[(E)-(2,4-DIHYDROXYPHENYL)METHYLIDENE]-2-(9-OXO-9,10-DIHYDROACRIDIN-10-YL)ACETOHYDRAZIDE involves its interaction with molecular targets such as enzymes and DNA. The compound can form stable complexes with metal ions, which can then interact with enzyme active sites, leading to inhibition of enzyme activity. Additionally, its ability to intercalate into DNA strands can disrupt DNA replication and transcription processes, contributing to its potential anticancer properties .
Comparison with Similar Compounds
N’-[(E)-(2,4-DIHYDROXYPHENYL)METHYLIDENE]-2-(9-OXO-9,10-DIHYDROACRIDIN-10-YL)ACETOHYDRAZIDE can be compared with other Schiff base hydrazones, such as:
N’-[(E)-(2,5-DIMETHOXYPHENYL)METHYLIDENE]BIPHENYL-4-CARBOHYDRAZIDE: This compound has similar structural features but differs in the substitution pattern on the phenyl ring, which can affect its reactivity and binding properties.
N’-[(E)-(4-FLUOROPHENYL)METHYLIDENE]BIPHENYL-4-CARBOHYDRAZIDE: The presence of a fluorine atom in this compound can enhance its electron-withdrawing properties, making it more reactive in certain chemical reactions.
These comparisons highlight the unique structural and functional properties of N’-[(E)-(2,4-DIHYDROXYPHENYL)METHYLIDENE]-2-(9-OXO-9,10-DIHYDROACRIDIN-10-YL)ACETOHYDRAZIDE, which contribute to its diverse applications in scientific research and industry.
Properties
Molecular Formula |
C22H17N3O4 |
---|---|
Molecular Weight |
387.4 g/mol |
IUPAC Name |
N-[(E)-(2,4-dihydroxyphenyl)methylideneamino]-2-(9-oxoacridin-10-yl)acetamide |
InChI |
InChI=1S/C22H17N3O4/c26-15-10-9-14(20(27)11-15)12-23-24-21(28)13-25-18-7-3-1-5-16(18)22(29)17-6-2-4-8-19(17)25/h1-12,26-27H,13H2,(H,24,28)/b23-12+ |
InChI Key |
UASLGCJTHCWBDV-FSJBWODESA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=O)C3=CC=CC=C3N2CC(=O)N/N=C/C4=C(C=C(C=C4)O)O |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=CC=CC=C3N2CC(=O)NN=CC4=C(C=C(C=C4)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.